molecular formula C20H12F4N2O B2467076 6-(4-Fluorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 252027-11-5

6-(4-Fluorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2467076
CAS RN: 252027-11-5
M. Wt: 372.323
InChI Key: UOPKKBSUYAZFIA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), attached to which is a benzyl group (a phenyl ring attached to a methylene group) that is further substituted with a trifluoromethyl group. Another phenyl ring, substituted with a fluorine atom, is also attached to the pyridine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. The trifluoromethyl groups, for example, are known to be quite electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The pyridine ring could potentially participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Derivative Formation

  • A study by Al-Issa (2012) explored the synthesis of various pyridine derivatives, demonstrating the potential of such compounds, including those similar to 6-(4-Fluorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile, for creating a range of chemical derivatives with potential applications in medicinal chemistry and material science (Al-Issa, 2012).

Cardiotonic Agents

  • Fossa et al. (1997) discussed the synthesis of similar compounds for use as cardiotonic agents, indicating potential applications in cardiovascular therapies (Fossa et al., 1997).

Formation of Pyrazole Derivatives

  • Ali et al. (2016) demonstrated the synthesis of pyrazole derivatives from similar compounds, suggesting applications in the development of new pharmaceuticals and organic materials (Ali et al., 2016).

Structural Analyses

  • Moustafa and Girgis (2007) conducted structural analyses of similar pyridinecarbonitriles, providing insights into their chemical behavior and potential for designing structurally complex molecules (Moustafa & Girgis, 2007).

Antibacterial Agents

  • Chu et al. (1986) synthesized naphthyridine derivatives, closely related to the compound , highlighting their use as potent antibacterial agents (Chu et al., 1986).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It is advisable to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin or eyes. It should be used only in well-ventilated areas and any exposure should be followed by thorough washing .

properties

IUPAC Name

6-(4-fluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F4N2O/c21-17-7-4-14(5-8-17)18-9-6-15(11-25)19(27)26(18)12-13-2-1-3-16(10-13)20(22,23)24/h1-10H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPKKBSUYAZFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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